Sulfaphenazole 13C6 (sulfanilamide ring 13C6)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

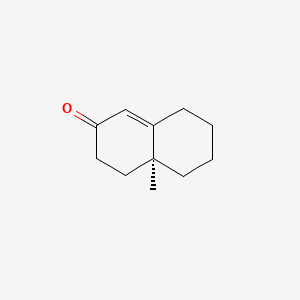

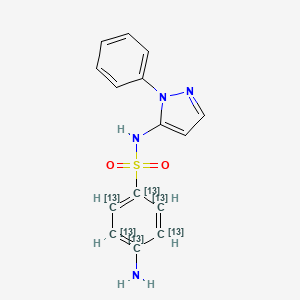

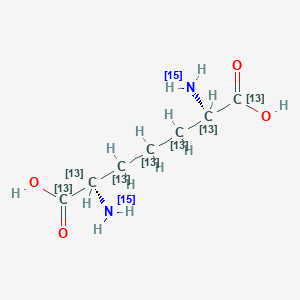

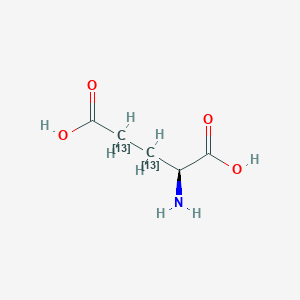

Sulfaphénazole 13C6 (noyau sulfanilamide 13C6): est un composé marqué utilisé principalement comme étalon analytique. Il appartient à la classe des agents antibactériens sulfonamides et se caractérise par la présence d'un noyau sulfanilamide marqué avec des isotopes du carbone-13. Ce composé est souvent utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme des sulfonamides.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du Sulfaphénazole 13C6 implique l'incorporation d'isotopes du carbone-13 dans le noyau sulfanilamide. La voie synthétique générale comprend les étapes suivantes:

Nitration : La matière première, l'aniline, subit une nitration pour former la nitroaniline.

Réduction : Le groupe nitro est ensuite réduit pour former l'aminobenzène.

Sulfonation : L'aminobenzène est sulfoné pour introduire le groupe sulfonamide.

Marquage isotopique : Les isotopes du carbone-13 sont introduits dans le noyau sulfanilamide par des réactions chimiques spécifiques.

Méthodes de production industrielle : La production industrielle du Sulfaphénazole 13C6 suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et le marquage isotopique du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le Sulfaphénazole 13C6 subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en amines.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile et nucléophile.

Réactifs et conditions courants:

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.

Principaux produits:

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Divers composés aromatiques substitués.

Applications de la recherche scientifique

Le Sulfaphénazole 13C6 est largement utilisé dans la recherche scientifique, notamment:

Chimie : Comme étalon analytique pour la chromatographie et la spectrométrie de masse.

Biologie : Pour étudier le métabolisme et la pharmacocinétique des sulfonamides dans les systèmes biologiques.

Médecine : Dans le développement et les tests d'agents antibactériens.

Industrie : Pour le contrôle qualité et la validation des méthodes analytiques dans la production pharmaceutique.

Mécanisme d'action

Le Sulfaphénazole 13C6 exerce ses effets en inhibant l'enzyme dihydroptéroate synthase (DHPS) dans les bactéries. Cette enzyme est cruciale pour la synthèse du folate, un nutriment essentiel à la croissance bactérienne. En inhibant compétitivement la DHPS, le Sulfaphénazole 13C6 prive les bactéries de folate, ce qui conduit à leur mort .

Applications De Recherche Scientifique

Sulfaphenazole 13C6 is widely used in scientific research, including:

Chemistry: As an analytical standard for chromatography and mass spectrometry.

Biology: To study the metabolism and pharmacokinetics of sulfonamides in biological systems.

Medicine: In the development and testing of antibacterial agents.

Industry: For quality control and validation of analytical methods in pharmaceutical production.

Mécanisme D'action

Sulfaphenazole 13C6 exerts its effects by inhibiting the enzyme dihydropteroate synthetase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folate, an essential nutrient for bacterial growth. By competitively inhibiting DHPS, Sulfaphenazole 13C6 starves the bacteria of folate, leading to their death .

Comparaison Avec Des Composés Similaires

Composés similaires:

Sulfaméthoxazole : Un autre agent antibactérien sulfonamide avec un mécanisme d'action similaire.

Sulfadiazine : Utilisé dans le traitement des infections bactériennes et a une structure similaire.

Sulfapyridine : Utilisé dans le traitement du dermatite herpétiforme et a des propriétés comparables.

Unicité : Le Sulfaphénazole 13C6 est unique en raison de son marquage isotopique avec du carbone-13, ce qui le rend particulièrement utile dans les études analytiques et pharmacocinétiques. Ce marquage permet un suivi et une analyse précis dans diverses applications scientifiques .

Propriétés

Formule moléculaire |

C15H14N4O2S |

|---|---|

Poids moléculaire |

320.32 g/mol |

Nom IUPAC |

4-amino-N-(2-phenylpyrazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |

InChI |

InChI=1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2/i6+1,7+1,8+1,9+1,12+1,14+1 |

Clé InChI |

QWCJHSGMANYXCW-ICKKZUCYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)N |

SMILES canonique |

C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)

![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)